N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide
CAS No.:
Cat. No.: VC16556550
Molecular Formula: C16H18ClN3O
Molecular Weight: 303.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClN3O |
|---|---|
| Molecular Weight | 303.78 g/mol |
| IUPAC Name | N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C16H18ClN3O/c1-16(2,3)13-14(17)20-12(10-18-13)15(21)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,21) |
| Standard InChI Key | MMXDQSQNSRAAAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide features a pyrazine ring substituted at the 5-position with a tert-butyl group () and at the 6-position with a chlorine atom. The carboxamide group at the 2-position is linked to a benzyl moiety () (Figure 1). The IUPAC name is N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide, and its canonical SMILES string is .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.78 g/mol |
| log P (Experimental) | 3.69 |
| log P (Calculated) | 4.21 |
| IC (Photosynthesis) | 7.4 µmol/L |
The tert-butyl group enhances lipophilicity (), facilitating membrane permeability, while the chlorine atom contributes to electronic effects that may influence receptor binding .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via aminolysis of 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid chloride with benzylamine under mild conditions (Scheme 1) . The reaction typically proceeds in dichloromethane or tetrahydrofuran at room temperature, yielding the target compound in 59–91% efficiency .
Scheme 1: Synthesis Pathway
Purification and Characterization
Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Structural confirmation employs H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .
Biological Activities
Antimycobacterial Activity
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide demonstrates potent activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), outperforming first-line drugs like pyrazinamide in certain assays . The mechanism may involve inhibition of fatty acid synthase-I (FAS-I), a critical enzyme for mycobacterial cell wall synthesis .
Table 2: Antimycobacterial Activity Profile
Photosynthesis Inhibition
The compound inhibits photosynthetic electron transport (PET) in spinach chloroplasts (Spinacia oleracea L.) by interacting with the D intermediate on the donor side of Photosystem II . This activity is quantified by an IC of 7.4 µmol/L, comparable to the herbicide DCMU (IC = 1.9 µmol/L) .
Structure-Activity Relationships (SAR)
Role of Substituents
-
tert-Butyl Group: Increases lipophilicity ( vs. unsubstituted analogues), enhancing membrane penetration .
-
Chlorine Atom: Electron-withdrawing effects stabilize the pyrazine ring, improving target binding .
-
Benzyl Moiety: The unsubstituted benzyl group optimizes steric compatibility with mycobacterial enzymes .
Table 3: Impact of Substituents on Activity
| Compound Modification | MIC (µg/mL) | IC (µmol/L) |
|---|---|---|
| 4-Methoxybenzyl derivative | 6.25 | 121.6 |
| 4-Chlorobenzyl derivative | 12.5 | 13.4 |
| 3-Trifluoromethylbenzyl | 25.0 | 345.8 |
Future Directions
Agricultural Applications
The compound’s photosynthesis-inhibiting activity warrants exploration as a herbicide scaffold. Synergistic combinations with existing agrochemicals may enhance efficacy and reduce environmental persistence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume